molecular formula C20H12F10N2O2S B12210798 2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(3-(perfluoropropyl)phenyl)acetamide CAS No. 308293-31-4

2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(3-(perfluoropropyl)phenyl)acetamide

Cat. No.: B12210798
CAS No.: 308293-31-4
M. Wt: 534.4 g/mol
InChI Key: XJDMETIULKMWSF-UHFFFAOYSA-N
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Description

2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(3-(perfluoropropyl)phenyl)acetamide is a complex organic compound that features a trifluoromethyl group and a benzo[b][1,4]thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(3-(perfluoropropyl)phenyl)acetamide typically involves multiple steps. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method is advantageous due to its compatibility with a wide range of functional groups and its ability to produce the desired compound efficiently.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(3-(perfluoropropyl)phenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group or the benzo[b][1,4]thiazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(3-(perfluoropropyl)phenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(3-(perfluoropropyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the benzo[b][1,4]thiazine ring play crucial roles in its activity, potentially affecting enzyme function or receptor binding. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(3-(perfluoropropyl)phenyl)acetamide lies in its specific combination of functional groups and its potential applications. The presence of both the trifluoromethyl group and the benzo[b][1,4]thiazine ring provides unique chemical properties that can be leveraged in various scientific and industrial applications.

Properties

CAS No.

308293-31-4

Molecular Formula

C20H12F10N2O2S

Molecular Weight

534.4 g/mol

IUPAC Name

N-[3-(1,1,2,2,3,3,3-heptafluoropropyl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide

InChI

InChI=1S/C20H12F10N2O2S/c21-17(22,19(26,27)20(28,29)30)9-2-1-3-11(6-9)31-15(33)8-14-16(34)32-12-7-10(18(23,24)25)4-5-13(12)35-14/h1-7,14H,8H2,(H,31,33)(H,32,34)

InChI Key

XJDMETIULKMWSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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